2-(4-Chlorophenoxy)-1,3-difluoro-5-nitrobenzene
Overview
Description
2-(4-Chlorophenoxy)-1,3-difluoro-5-nitrobenzene is an organic compound that belongs to the class of aromatic compounds It is characterized by the presence of a chlorophenoxy group, two fluorine atoms, and a nitro group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenoxy)-1,3-difluoro-5-nitrobenzene typically involves the following steps:
Etherification Reaction: The starting material, 4-chlorophenol, undergoes an etherification reaction with 1,3-difluoro-5-nitrobenzene in the presence of a suitable base and a catalyst.
Reaction Conditions: The reaction is carried out in an organic solvent such as dichloromethane, with the temperature maintained between 0°C and the reflux temperature of the reaction mixture.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve high yields and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography ensures the efficient production of the compound.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorophenoxy)-1,3-difluoro-5-nitrobenzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups (nitro and fluorine) on the benzene ring.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong bases.
Reduction: Hydrogen gas and palladium on carbon (Pd/C) are commonly used for the reduction of the nitro group.
Major Products
Scientific Research Applications
2-(4-Chlorophenoxy)-1,3-difluoro-5-nitrobenzene has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(4-Chlorophenoxy)-1,3-difluoro-5-nitrobenzene involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects . The compound may also inhibit specific enzymes or receptors, modulating biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
4-Chlorophenoxyacetic Acid: A synthetic pesticide similar to plant hormones called auxins.
(2S)-2-(4-Chlorophenoxy)-3-phenylpropanoic Acid: An experimental compound with potential pharmacological applications.
Uniqueness
2-(4-Chlorophenoxy)-1,3-difluoro-5-nitrobenzene is unique due to the presence of both fluorine and nitro groups on the benzene ring, which imparts distinct chemical and biological properties. The combination of these functional groups makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
2-(4-chlorophenoxy)-1,3-difluoro-5-nitrobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6ClF2NO3/c13-7-1-3-9(4-2-7)19-12-10(14)5-8(16(17)18)6-11(12)15/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFNHXLOKPAWFPH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC2=C(C=C(C=C2F)[N+](=O)[O-])F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6ClF2NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10677464 | |
Record name | 2-(4-Chlorophenoxy)-1,3-difluoro-5-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10677464 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
549547-32-2 | |
Record name | 2-(4-Chlorophenoxy)-1,3-difluoro-5-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10677464 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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